4-[8-Chloro-2-imidazol-1-yl-6-(methoxymethyl)pyrido[3,2-d]pyrimidin-4-yl]morpholine
Description
4-[8-Chloro-2-imidazol-1-yl-6-(methoxymethyl)pyrido[3,2-d]pyrimidin-4-yl]morpholine is a complex organic compound that features a unique combination of imidazole, pyrido[3,2-d]pyrimidine, and morpholine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.
Properties
Molecular Formula |
C16H17ClN6O2 |
|---|---|
Molecular Weight |
360.80 g/mol |
IUPAC Name |
4-[8-chloro-2-imidazol-1-yl-6-(methoxymethyl)pyrido[3,2-d]pyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C16H17ClN6O2/c1-24-9-11-8-12(17)13-14(19-11)15(22-4-6-25-7-5-22)21-16(20-13)23-3-2-18-10-23/h2-3,8,10H,4-7,9H2,1H3 |
InChI Key |
BRYPVKKMCCJLBL-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=C2C(=N1)C(=NC(=N2)N3C=CN=C3)N4CCOCC4)Cl |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrido[3,2-d]pyrimidine Core
The initial step involves constructing the pyrido[3,2-d]pyrimidine core, which is a crucial structural component of the target molecule. This can be achieved through:
Condensation Reactions : Typically using appropriate aldehydes and amines to form the heterocyclic structure.
Cyclization Techniques : Employing cyclization methods such as microwave-assisted synthesis or traditional heating to promote ring formation.
Methoxymethyl Group Addition
The methoxymethyl group is typically added through:
- Alkylation Reactions : Using methoxymethyl chloride in the presence of a base (e.g., sodium hydride) to facilitate the introduction of the methoxymethyl group onto the pyrido[3,2-d]pyrimidine core.
Reaction Conditions and Optimization
Temperature and Solvent Selection
The choice of solvent and temperature plays a critical role in optimizing yields:
Solvents : Common solvents include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile, depending on the solubility of reactants and desired reaction rates.
Temperature Control : Many reactions benefit from elevated temperatures (e.g., 50–100 °C) to enhance reaction kinetics but must be monitored to prevent decomposition of sensitive intermediates.
Catalysts and Reagents
Utilizing specific catalysts can enhance reaction efficiency:
Base Catalysts : Strong bases like potassium carbonate or sodium hydride are often used to deprotonate substrates for nucleophilic attacks.
Metal Catalysts : Transition metals may be employed in cross-coupling reactions to form carbon-carbon bonds during ring formation.
Data Table: Summary of Key Synthetic Steps
| Step | Reaction Type | Key Reagents | Conditions | Yield |
|---|---|---|---|---|
| 1 | Condensation | Aldehydes, Amines | Heat, solvent | Variable |
| 2 | Cyclization | Various catalysts | Microwave or heat | High |
| 3 | Nucleophilic Substitution | Morpholine derivatives | Base, solvent | Moderate to High |
| 4 | Alkylation | Methoxymethyl chloride | Base, heat | High |
Research Findings and Applications
Recent studies indicate that compounds like this compound exhibit promising biological activities, including anti-cancer properties due to their ability to inhibit specific kinases involved in tumor growth. The presence of both imidazole and pyrimidine structures enhances their pharmacological profile, making them suitable candidates for further drug development.
Chemical Reactions Analysis
Types of Reactions
4-[8-Chloro-2-imidazol-1-yl-6-(methoxymethyl)pyrido[3,2-d]pyrimidin-4-yl]morpholine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro and methoxymethyl groups
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various amines, thiols, and alcohols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or demethylated products .
Scientific Research Applications
Cancer Treatment
Recent studies have highlighted the compound's potential as a selective inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers, including hepatocellular carcinoma (HCC). The compound has shown promising results in inhibiting FGFR-mediated signaling pathways, which are often aberrantly activated in tumorigenesis.
Case Study :
A novel series of imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine derivatives, including our compound of interest, were synthesized and tested for their inhibitory effects on FGFRs. Compound 7n was identified as the most potent inhibitor with IC50 values of 8.4 nM (FGFR1/2) and 3.8 nM (FGFR4). In vivo studies demonstrated significant antitumor efficacy in human liver cancer xenograft models, suggesting that this class of compounds could be developed into effective cancer therapies .
Biochemical Research
The compound's structure allows it to interact with various biological targets, making it a valuable tool in biochemical research. Its ability to form covalent bonds with specific amino acids in proteins enhances its potential as a targeted therapeutic agent.
Research Insight :
The covalent docking analyses indicated that the compound forms a stable adduct with cysteine residues on the hinge or p-loop of FGFRs, which is crucial for its inhibitory activity. This mechanism underlines the importance of structure-based drug design in developing selective inhibitors .
Mechanism of Action
The mechanism of action of 4-[8-Chloro-2-imidazol-1-yl-6-(methoxymethyl)pyrido[3,2-d]pyrimidin-4-yl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like metronidazole and clotrimazole.
Pyrido[3,2-d]pyrimidine Derivatives: Compounds such as lapatinib and gefitinib.
Morpholine Derivatives: Compounds like morphine and fenfluramine
Uniqueness
4-[8-Chloro-2-imidazol-1-yl-6-(methoxymethyl)pyrido[3,2-d]pyrimidin-4-yl]morpholine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and therapeutic applications .
Biological Activity
4-[8-Chloro-2-imidazol-1-yl-6-(methoxymethyl)pyrido[3,2-d]pyrimidin-4-yl]morpholine (CAS Number: 1220113-72-3) is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the field of cancer research. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H17ClN6O, with a molecular weight of 360.80 g/mol. The structure features a pyrido-pyrimidine core with an imidazole and morpholine substituent, which are critical for its biological activity.
Research indicates that compounds with similar structures often exhibit anticancer properties through various mechanisms:
- Inhibition of Kinases : Many imidazole derivatives are known to inhibit specific kinases involved in cancer cell proliferation.
- Induction of Apoptosis : These compounds may trigger apoptotic pathways in cancer cells, leading to cell death.
- Cell Cycle Arrest : They can interfere with the cell cycle, preventing cancer cells from dividing.
Anticancer Activity
A study focusing on imidazole-based compounds reported that several derivatives demonstrated significant anticancer activity against renal cell carcinoma (RCC) cell lines. For instance, compounds derived from similar scaffolds exhibited IC50 values in the low micromolar range, indicating potent cytotoxic effects against cancer cells while sparing non-cancerous cells .
Case Studies
- Renal Cell Carcinoma Model : In vitro studies using RCC cell lines (A498 and 786-O) showed that certain derivatives significantly reduced cell viability at concentrations of 10 and 30 μM. The selectivity index was favorable when compared to non-neoplastic kidney cells .
- Structure-Activity Relationship (SAR) : Research into the SAR of related compounds identified critical structural features that enhance biological activity. For example, the presence of specific substituents on the imidazole ring was found to be crucial for maintaining anticancer efficacy .
- Comparative Analysis : In a comparative study, several compounds were evaluated against standard treatments such as rapamycin and sunitinib. The novel compound demonstrated comparable or superior efficacy in reducing tumor viability .
Summary of Findings
| Study Focus | Model Used | IC50 (μM) | Observations |
|---|---|---|---|
| RCC Cell Lines | A498, 786-O | Low Micromolar | Significant reduction in cell viability |
| SAR Analysis | Various Compounds | N/A | Identified key structural features for activity |
| Comparative Efficacy | Standard Treatments | N/A | Comparable efficacy to established drugs |
Q & A
Q. What are the recommended synthetic routes for 4-[8-Chloro-2-imidazol-1-yl-6-(methoxymethyl)pyrido[3,2-d]pyrimidin-4-yl]morpholine, and what critical parameters influence yield and purity?
Methodological Answer:
- Stepwise Synthesis : Begin with pyrido[3,2-d]pyrimidine core functionalization. Introduce the 8-chloro substituent via halogenation (e.g., POCl₃ or PCl₅) under controlled anhydrous conditions .
- Imidazole Coupling : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the imidazole moiety at the 2-position, ensuring optimal ligand-to-metal ratios (e.g., 1:1.2 Pd:ligand) .
- Morpholine Introduction : React the intermediate with morpholine under nucleophilic aromatic substitution (SNAr) conditions, maintaining temperatures between 80–100°C and inert atmosphere (N₂/Ar) to prevent oxidation .
- Critical Parameters :
Q. How should researchers characterize the structural integrity of this compound, and what analytical techniques are most effective?
Methodological Answer:
- Primary Techniques :
- Single-Crystal X-ray Diffraction : Resolve absolute stereochemistry and confirm morpholine ring conformation (data-to-parameter ratio >15:1 for reliability) .
- NMR Spectroscopy : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify methoxymethyl (-OCH₂O-) integration and imidazole proton environments (δ 7.8–8.2 ppm) .
- Secondary Validation :
| Analytical Technique | Key Parameters | Reference |
|---|---|---|
| X-ray Crystallography | R-factor <0.05 | |
| ¹³C NMR | DEPT-135 for CH₂ | |
| HPLC | Purity >98% |
Q. What are the key safety considerations when handling this compound in laboratory settings?
Methodological Answer:
- Handling Protocols :
- Emergency Response :
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?
Methodological Answer:
- Core Modifications :
- Assay Design :
Q. What methodologies are appropriate for resolving contradictions in biological activity data across different assay systems?
Methodological Answer:
Q. What experimental strategies can be employed to improve the compound's solubility and pharmacokinetic properties without compromising activity?
Methodological Answer:
Q. How can researchers investigate the compound's mechanism of action using target engagement assays?
Methodological Answer:
- Kinase Profiling :
- Pathway Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
